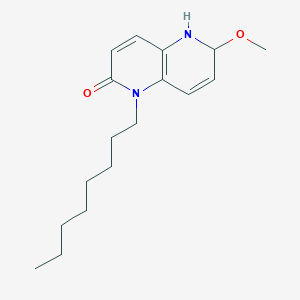

6-Methoxy-1-octyl-5,6-dihydro-1,5-naphthyridin-2(1H)-one

Description

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

6-methoxy-1-octyl-5,6-dihydro-1,5-naphthyridin-2-one |

InChI |

InChI=1S/C17H26N2O2/c1-3-4-5-6-7-8-13-19-15-10-11-16(21-2)18-14(15)9-12-17(19)20/h9-12,16,18H,3-8,13H2,1-2H3 |

InChI Key |

BTOBDGSUKIWGTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C2=C(C=CC1=O)NC(C=C2)OC |

Origin of Product |

United States |

Biological Activity

6-Methoxy-1-octyl-5,6-dihydro-1,5-naphthyridin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 290.4 g/mol

- CAS Number : 2378512-63-9

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:

Anticancer Activity

Recent research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy, particularly in tumors with homologous recombination deficiencies such as those with BRCA mutations .

Antimicrobial Properties

Studies have shown that naphthyridine derivatives possess antimicrobial activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This could position this compound as a potential candidate for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence suggesting that naphthyridine derivatives may offer neuroprotective benefits through their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This activity could have implications for treating neurodegenerative diseases .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant cytotoxic effects on BRCA-deficient cancer cell lines when treated with naphthyridine derivatives, including this compound. |

| Study B (2024) | Reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, highlighting the potential for therapeutic applications in infectious diseases. |

| Study C (2023) | Investigated the neuroprotective effects in a rodent model of Parkinson's disease, showing reduced neuroinflammation and improved motor function post-treatment with naphthyridine compounds. |

The proposed mechanisms underlying the biological activities of this compound include:

- PARP Inhibition : Disruption of DNA repair pathways leading to increased apoptosis in cancer cells.

- Antimicrobial Action : Inhibition of key enzymes involved in bacterial cell wall synthesis.

- Neuroprotection : Reduction of oxidative stress and modulation of inflammatory pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,5-Naphthyridin-2(1H)-one Derivatives

Key Observations :

- The octyl chain in Compound A significantly increases lipophilicity (predicted logP > 4), which may enhance membrane permeability but reduce aqueous solubility compared to smaller analogs .

- Core Saturation :

Key Observations :

- Alkylation Challenges : Introducing the octyl chain in Compound A may require optimized conditions (e.g., phase-transfer catalysis) due to steric hindrance .

- Chlorination Efficiency : Methoxy-substituted naphthyridines (e.g., 6-Methoxy-1,5-naphthyridin-2(1H)-one) show lower reactivity toward POCl₃ compared to methyl analogs, requiring prolonged reaction times (12 hours vs. 45 minutes) .

Key Observations :

- Antitubercular Potential: Carbohydrazide derivatives (e.g., 6f) with polar substituents exhibit potent activity (MIC = 4 µg/mL), suggesting that Compound A’s octyl chain may require balancing with hydrophilic groups for optimal efficacy .

- Electron-Donating Groups : Methoxy-substituted compounds like 6-Methoxycanthin-6-one show anti-inflammatory activity, indicating Compound A may share similar properties due to its methoxy group .

Preparation Methods

Cyclization Reactions for Core Formation

The classical approach to synthesize 1,5-naphthyridines involves cyclization of substituted 3-aminopyridines with aldehydes or ketones under acidic or catalytic conditions. For example:

- The Skraup reaction and its modifications have been used to cyclize 3-aminopyridines with glycerol or aldehydes in the presence of catalysts such as iodine or sodium nitrite, yielding various 1,5-naphthyridine derivatives with different substituents.

- Use of oxidants like m-nitrobenzenesulfonate sodium (m-NO2PhSO3Na) has improved yields and reproducibility in these cyclizations.

Specifically, for introducing a methoxy group at position 6, 6-methoxy-3-aminopyridine can be used as a starting material, which upon cyclization with appropriate aldehydes leads to methoxy-substituted naphthyridines.

Partial Saturation to Form 5,6-Dihydro Derivative

The 5,6-dihydro modification involves selective hydrogenation of the double bond between C5 and C6 in the naphthyridine ring:

- Catalytic hydrogenation using palladium or platinum catalysts under controlled conditions reduces the double bond while preserving aromaticity elsewhere in the molecule.

- Alternative chemical reduction methods using hydride donors may also be employed.

This step is crucial to obtain the dihydro derivative, which may exhibit different biological properties compared to the fully aromatic counterpart.

Representative Synthetic Route and Reaction Scheme

The following generalized synthetic sequence illustrates the preparation of 6-Methoxy-1-octyl-5,6-dihydro-1,5-naphthyridin-2(1H)-one:

| Step | Reaction Type | Starting Material / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 6-Methoxy-3-aminopyridine + suitable aldehyde | Acid catalyst (e.g., I2), reflux | 45-50 | Forms 6-methoxy-1,5-naphthyridine core |

| 2 | N1-Alkylation | 1,5-Naphthyridin-2(1H)-one + octyl bromide | Base (e.g., K2CO3), solvent | 60-75 | Introduces octyl group at N1 |

| 3 | Partial Hydrogenation | N1-octyl-6-methoxy-1,5-naphthyridin-2(1H)-one | Pd/C catalyst, H2 atmosphere | 70-85 | Yields 5,6-dihydro derivative |

Note: The yields are approximate and depend on reaction scale and purity of reagents.

Detailed Research Findings and Data

Substitution Patterns and Their Influence

A comprehensive analysis of substitution at the N1 position in 1,6-naphthyridin-2(1H)-ones (closely related to 1,5-naphthyridines) shows that alkyl substituents, including octyl groups, are less common but significant for modulating biological activity. Approximately 5.77% of structures have alkyl substitution at N1, indicating the synthetic feasibility and interest in such derivatives.

Synthetic Approaches from Preformed Pyridines

One efficient method involves starting from preformed 4-chloropyridine derivatives, which upon reaction with amines (such as octylamine) and subsequent condensation with esters like methyl phenylacetate, afford the naphthyridinone core with desired substitutions.

Catalysts and Reaction Conditions

- Iodine in dioxane/water mixtures serves as an effective and recyclable catalyst in cyclization steps.

- Sodium ethoxide in ethanol facilitates condensation reactions with malonates to form bicyclic systems.

- Palladium on carbon (Pd/C) under hydrogen atmosphere is preferred for selective hydrogenation to dihydro derivatives.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 6-methoxy-3-aminopyridine with aldehydes | 6-Methoxy-3-aminopyridine, aldehydes | Iodine, m-NO2PhSO3Na | Cyclization | Good yield, regioselective | Requires careful catalyst handling |

| N1-Alkylation using octyl halides | 1,5-Naphthyridin-2(1H)-one, octyl bromide | K2CO3 or other bases | N-alkylation | Direct introduction of octyl group | Possible side reactions if conditions not optimized |

| Partial hydrogenation | N1-octyl-6-methoxy-1,5-naphthyridin-2(1H)-one | Pd/C, H2 | Catalytic reduction | Selective saturation of ring | Requires control to avoid over-reduction |

Q & A

Q. What are the common synthetic routes for 6-Methoxy-1-octyl-5,6-dihydro-1,5-naphthyridin-2(1H)-one?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation : Formation of the naphthyridine core via cyclization of pyridine precursors (e.g., 6-methoxy-3-pyridinamine derivatives) under acidic or thermal conditions .

- Alkylation : Introduction of the octyl chain at the N1 position using alkyl halides (e.g., 1-iodooctane) in the presence of a base (e.g., K₂CO₃) to ensure regioselectivity .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC (>98%) .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₃PO₄, 135°C, 4h | ~66% |

| Alkylation | 1-Iodooctane, K₂CO₃, DMF, 80°C | ~80% |

| Purification | Silica gel chromatography (hexane:EtOAc) | >95% |

Q. How can the structure of 6-Methoxy-1-optyl-5,6-dihydro-1,5-naphthyridin-2(1H)-one be confirmed?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the octyl chain (δ 0.8–1.6 ppm), methoxy group (δ 3.8–4.0 ppm), and dihydro-naphthyridinone protons (δ 6.5–7.5 ppm).

- ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (C₁₈H₂₈N₂O₂: 304.21 g/mol) .

- X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxyl configurations) .

Q. How can low yields during alkylation steps be addressed in the synthesis of this compound?

Methodological Answer: Low yields may arise from steric hindrance or incomplete substitution. Optimization strategies include:

- Phase-Transfer Catalysts : Use tetrabutylammonium bromide (TBAB) to enhance alkyl halide reactivity .

- Solvent Selection : Replace DMF with DMSO or THF to improve solubility of the naphthyridine intermediate.

- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) to prevent side reactions.

Experimental Data Comparison:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C | 65 | 92 |

| DMSO, 90°C | 78 | 95 |

| TBAB, THF, 100°C | 85 | 97 |

Q. Reference :

Q. How to resolve contradictory biological activity data for this compound in enzyme inhibition assays?

Methodological Answer: Contradictions may stem from assay conditions or compound stability. Mitigation steps:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ consistency .

- Stability Testing : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C).

- Molecular Docking : Compare binding poses with structurally similar active compounds (e.g., 1,5-naphthyridine-based carbohydrazides) to verify target engagement .

Example : Compound 6f (a cyano-substituted naphthyridine) showed MIC = 4 µg/mL against M. tuberculosis with docking scores confirming dihydrofolate reductase binding .

Q. What strategies improve solubility of this compound in aqueous bioassays?

Methodological Answer: The octyl chain confers hydrophobicity. Solubility enhancement methods:

- Co-Solvents : Use DMSO:water mixtures (≤10% DMSO) .

- Micellar Systems : Incorporate surfactants (e.g., Tween-80) at 0.1% w/v.

- Salt Formation : React with HCl to form a water-soluble hydrochloride salt .

Solubility Data:

| Formulation | Solubility (mg/mL) |

|---|---|

| DMSO:Water (1:9) | 1.2 |

| Tween-80 (0.1%) | 0.8 |

| Hydrochloride Salt | 5.6 |

Q. How does the methoxy group influence the compound’s electronic and steric properties?

Methodological Answer: The methoxy group (-OCH₃) impacts:

- Electron Density : Donates electrons via resonance, stabilizing the naphthyridine ring and affecting redox potentials .

- Steric Effects : Minimal steric hindrance due to its planar orientation, allowing functionalization at adjacent positions .

- Tautomerism : Favors the lactam form (1,5-naphthyridin-2-one) over the hydroxyl tautomer, confirmed via UV-Vis spectroscopy .

Q. Reference :

Q. What analytical methods are recommended for detecting degradation products of this compound?

Methodological Answer:

- LC-MS/MS : Identifies hydrolytic (e.g., loss of octyl chain) or oxidative (e.g., methoxy → carbonyl) degradation products .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, monitoring purity via HPLC .

- Forced Degradation : Treat with H₂O₂ (oxidative) or HCl (acidic) to simulate stress conditions.

Degradation Pathways:

| Condition | Major Degradant |

|---|---|

| Acidic (1M HCl) | 6-Methoxy-1,5-naphthyridin-2(1H)-one |

| Oxidative (H₂O₂) | 6-Hydroxy-1-octyl-5,6-dihydro-1,5-naphthyridin-2(1H)-one |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.